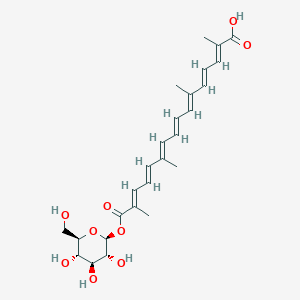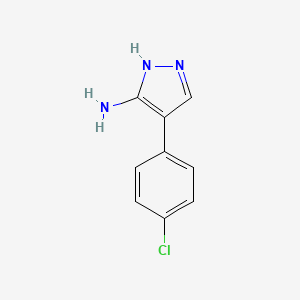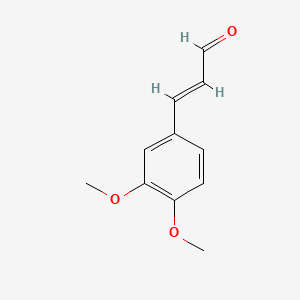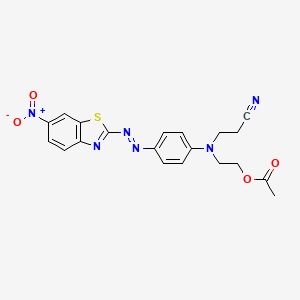
beta-D-glucosyl crocetin
概要
説明
Beta-D-glucosyl crocetin: is a dicarboxylic acid monoester resulting from the formal condensation of one of the carboxylic acid groups of crocetin with the anomeric hydroxy group of beta-D-glucopyranose . This compound is a derivative of crocetin, which is an aglycone of crocin, a bioactive metabolite found in saffron and other medicinal plants . This compound is known for its potential therapeutic properties, including antioxidative and chemopreventive characteristics .
準備方法
Synthetic Routes and Reaction Conditions: The traditional production of crocins and their aglycone, crocetin, typically involves extraction from crocin-producing plants such as saffron. recent advancements have introduced microbial synthesis methods. For instance, a complete microbial pathway for synthesizing crocetin and its glycosylated derivatives has been established using genetically modified Escherichia coli strains. This method utilizes glycerol as the primary carbon source and involves the overexpression of key enzymes like zeaxanthin cleavage dioxygenase and crocetin dialdehyde dehydrogenase .
Industrial Production Methods: Industrial production of beta-D-glucosyl crocetin can be achieved through microbial synthesis, which offers a sustainable and eco-friendly alternative to traditional plant extraction methods. This approach not only broadens the scope for crocin production but also suggests significant implications for the exploitation of bioengineered compounds in pharmaceutical and food industries .
化学反応の分析
Types of Reactions: Beta-D-glucosyl crocetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of conjugated double bonds and functional groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various glycosylated derivatives of crocetin, which exhibit enhanced water solubility and stability .
科学的研究の応用
Beta-D-glucosyl crocetin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound for studying glycosylation processes and the synthesis of glycosylated derivatives .
Biology: In biological research, this compound is studied for its antioxidative and chemopreventive properties. It is also used to investigate the mechanisms of action of glycosylated carotenoids .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, atherosclerotic, antidiabetic, and memory-enhancing properties .
Industry: In the food and pharmaceutical industries, this compound is used as a natural colorant and bioactive ingredient in functional foods and nutraceuticals .
作用機序
The mechanism of action of beta-D-glucosyl crocetin involves its interaction with various molecular targets and pathways. The compound exerts its effects through antioxidative mechanisms, scavenging free radicals, and protecting cells from oxidative stress . Additionally, this compound modulates various signaling pathways involved in inflammation, apoptosis, and cell proliferation .
類似化合物との比較
- Crocin
- Crocetin
- All-trans-crocetin di(beta-D-gentiobiosyl) ester
- All-trans-crocetin beta-D-gentiobiosyl-beta-D-glucosyl ester
- All-trans-crocetin di(beta-D-glucosyl) ester
- All-trans-crocetin mono(beta-D-gentiobiosyl) ester
Uniqueness: Beta-D-glucosyl crocetin is unique due to its specific glycosylation pattern, which enhances its water solubility and stability compared to other crocetin derivatives . This unique structure also contributes to its distinct pharmacological properties and potential therapeutic applications .
特性
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O9/c1-16(11-7-13-18(3)24(31)32)9-5-6-10-17(2)12-8-14-19(4)25(33)35-26-23(30)22(29)21(28)20(15-27)34-26/h5-14,20-23,26-30H,15H2,1-4H3,(H,31,32)/b6-5+,11-7+,12-8+,16-9+,17-10+,18-13+,19-14+/t20-,21-,22+,23-,26+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGODNZUEWDIPM-YXRLTKITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C=CC=C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C=C/C=C(\C)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310257 | |
| Record name | Crocetin β-D-glucosyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58050-17-2 | |
| Record name | Crocetin β-D-glucosyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58050-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crocetin β-D-glucosyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















